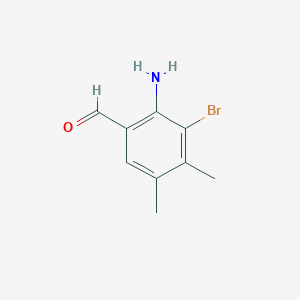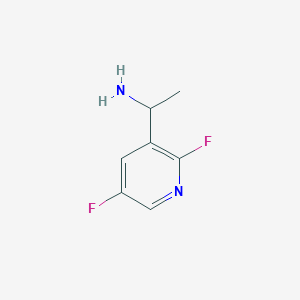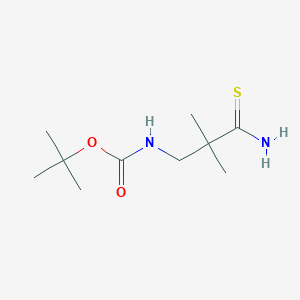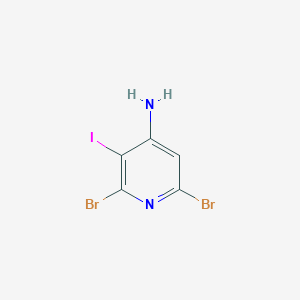
2,6-Dibromo-3-iodopyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2IN2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-iodopyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 3-iodopyridin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce azido or thiolated derivatives .
Scientific Research Applications
2,6-Dibromo-3-iodopyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-iodopyridin-4-amine depends on its specific applicationThese interactions can modulate the activity of the target molecules and pathways involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but lacks bromine atoms.
2,4-Dibromo-6-chloropyridin-3-amine: Contains chlorine instead of iodine.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of an amino group.
Uniqueness
2,6-Dibromo-3-iodopyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C5H3Br2IN2 |
|---|---|
Molecular Weight |
377.80 g/mol |
IUPAC Name |
2,6-dibromo-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Br2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
InChI Key |
FWRNNISFZXNPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
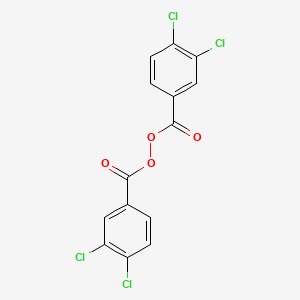
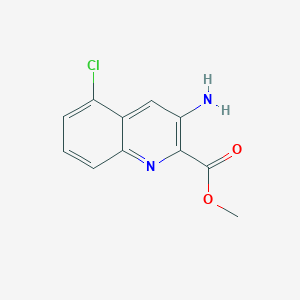

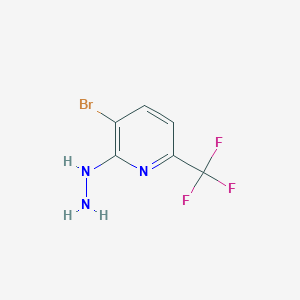
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
